[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile
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Overview
Description
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the coupling of a phenylacetylene derivative with a suitable nitrile precursor under specific conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetylene
- [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine
- [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]alcohol
Uniqueness
Compared to similar compounds, [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is unique due to the presence of the acetonitrile group. This functional group imparts distinct chemical properties, such as increased polarity and reactivity, which can be advantageous in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and materials scientists. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
CAS No. |
823227-98-1 |
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Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(3-dec-3-en-1,5-diynylphenyl)acetonitrile |
InChI |
InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-11-17-12-10-13-18(16-17)14-15-19/h7-8,10,12-13,16H,2-4,14H2,1H3 |
InChI Key |
GTWRMQHOYHYCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC(=C1)CC#N |
Origin of Product |
United States |
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